4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile
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Overview
Description
4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with an amino group and a benzenecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the amino and benzenecarbonitrile groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Scientific Research Applications
4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with similar structural features.
4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile: A closely related compound with slight variations in the substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
205381-66-4 |
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Molecular Formula |
C21H22N6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[[4-amino-6-[(2,3,5,6-tetramethylphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H22N6/c1-12-9-13(2)15(4)18(14(12)3)10-19-25-20(23)27-21(26-19)24-17-7-5-16(11-22)6-8-17/h5-9H,10H2,1-4H3,(H3,23,24,25,26,27) |
InChI Key |
JLFIGWIBNSPGAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N)C)C |
Origin of Product |
United States |
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